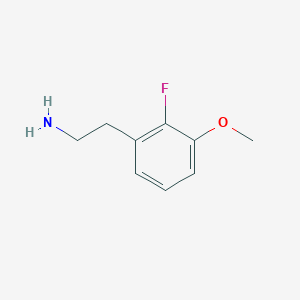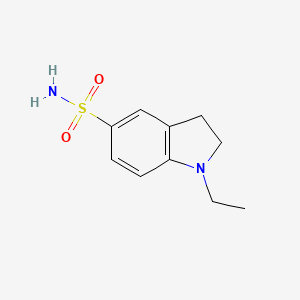![molecular formula C12H12F3NO2 B8559160 (2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid](/img/structure/B8559160.png)
(2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridine ring substituted with a propyl group, a trifluoromethyl group, and a propenoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using appropriate alkyl halides.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-Propyl-6-(trifluoromethyl)pyridin-3-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of propenoic acid.
3-[2-Propyl-6-(trifluoromethyl)pyridin-3-yl]but-2-enoic acid: Similar structure but with a butenoic acid moiety.
Uniqueness
(2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C12H12F3NO2 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18) |
Clé InChI |
CNCIJHJOEHBPBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[2-[1-(formylmethyl)cyclohexyl]ethoxy]benzoate](/img/structure/B8559086.png)






![4-[(4-Chlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8559149.png)



